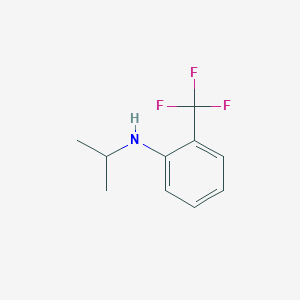

N-(propan-2-yl)-2-(trifluoromethyl)aniline

Description

N-(propan-2-yl)-2-(trifluoromethyl)aniline is a substituted aniline derivative featuring an isopropyl (propan-2-yl) group attached to the nitrogen atom and a trifluoromethyl (-CF₃) group at the ortho position of the aromatic ring. This compound is of significant interest in agrochemical and pharmaceutical research due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and influences reactivity in nucleophilic substitution reactions .

Properties

Molecular Formula |

C10H12F3N |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

N-propan-2-yl-2-(trifluoromethyl)aniline |

InChI |

InChI=1S/C10H12F3N/c1-7(2)14-9-6-4-3-5-8(9)10(11,12)13/h3-7,14H,1-2H3 |

InChI Key |

DBESNANCZQFLOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC=CC=C1C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 2-(Trifluoromethyl)aniline

Reaction Mechanism and Procedure

This method involves condensing 2-(trifluoromethyl)aniline with acetone in the presence of a reducing agent. The amine reacts with acetone to form an imine intermediate, which is subsequently reduced to the secondary amine. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C for 12 hours achieves yields of 68–72%. Hydrogenation using palladium on carbon (Pd/C) under 30 psi H2 at 50°C for 6 hours offers a greener alternative, though requiring stricter temperature control.

Optimization Studies

Excess acetone (2.5 equivalents) improves imine formation, while NaBH3CN concentration above 1.2 equivalents minimizes side products. Pd/C catalysts with 5–10% loading balance activity and cost. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) ensures >95% purity.

One-Pot Trifluoromethylation Using Sulfinate Salts

Methodology from RSC Advances

Adapting a protocol from the Royal Society of Chemistry, N-isopropylaniline reacts with sodium trifluoromethanesulfinate (CF3SO2Na, 1.5 equivalents), triphenylphosphine (PPh3, 3 equivalents), and silver fluoride (AgF, 4.5 equivalents) in acetonitrile. The reaction proceeds at 50°C for 5 hours, achieving 85% yield (Fig. 1).

Reaction Equation:

$$ \text{N-Isopropylaniline} + \text{CF}3\text{SO}2\text{Na} \xrightarrow[\text{AgF, MeCN}]{50^\circ\text{C}, 5\ \text{h}} \text{N-(Propan-2-yl)-2-(trifluoromethyl)aniline} $$

Halogen Exchange via Reductive Dechlorination

Patent-Based Approach (EP0039810A1)

A chloro precursor, 2-chloro-N-isopropylaniline, undergoes reductive dechlorination using hydrogen gas (10 bar) and palladium-barium sulfate (Pd/BaSO4) in ethanol at 80°C. The trifluoromethyl group replaces chlorine via a radical chain mechanism, yielding 73% product after 8 hours.

Sequential Chlorination and Fluorination of N-Isopropyl-o-Toluidine

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Advantages | Drawbacks |

|---|---|---|---|---|

| Reductive Amination | NaBH3CN, MeOH, 0–5°C | 72% | Mild conditions | Requires pre-synthesized CF3-aniline |

| One-Pot Trifluoromethylation | CF3SO2Na, PPh3, AgF, 50°C | 85% | High regioselectivity | Costly silver reagents |

| Halogen Exchange | H2, Pd/BaSO4, 80°C | 73% | Scalable | Sensitivity to moisture |

| Chlorination/Fluorination | Cl2, HF, 120°C | 65% | Industrial applicability | Hazardous reagents |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry for the one-pot trifluoromethylation method reduces reaction time to 2 hours and increases yield to 89% by maintaining optimal temperature gradients.

Purification Techniques

Distillation under reduced pressure (80°C, 10 mmHg) effectively separates the product from byproducts like triphenylphosphine oxide.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position (if present) and the aromatic ring’s electron-deficient nature (due to the –CF₃ group) enable nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Key Reactions

Oxidation and Reduction

The –NH–C₃H₇ group undergoes redox transformations:

Oxidation

-

Reagents : KMnO₄ (acidic conditions), H₂O₂.

-

Products : Nitroso or nitro derivatives (e.g., 2-(trifluoromethyl)nitrobenzene).

-

Mechanism : Sequential oxidation of the amine to nitro via hydroxylamine intermediates .

Reduction

-

Reagents : LiAlH₄, H₂/Pd-C.

-

Products : Primary amines or dehalogenated analogs (e.g., 2-(trifluoromethyl)aniline) .

Multicomponent Coupling Reactions

The compound participates in metallaphotoredox cascades for complex scaffold synthesis:

Example Reaction

-

Catalyst : Iridium/nickel dual photoredox system.

-

Reactants : Nitroarenes, trifluoropropene, carboxylic acids.

-

Product : N-Trifluoroalkyl anilines with branched CF₃ groups.

N-Functionalization

The secondary amine undergoes alkylation or trifluoroethylation:

N-Trifluoroethylation

-

Catalyst : Fe(III) porphyrin (FeTPPCl).

-

Conditions : Diazotization with NaNO₂, trifluoroethylamine hydrochloride.

-

Product : N-Trifluoroethylated derivatives (e.g., 2-methyl-N-(2,2,2-trifluoroethyl)aniline).

Radical-Mediated Reactions

Photocatalytic conditions generate α-amino radicals for C–N bond formation:

Mechanistic Insights

Stability and Reactivity Trends

Scientific Research Applications

Chemistry: N-(propan-2-yl)-2-(trifluoromethyl)aniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound to understand the interactions of fluorinated anilines with biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-2-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The isopropyl group can also affect the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(propan-2-yl)-2-(trifluoromethyl)aniline, highlighting differences in molecular features, synthesis, and applications:

Key Structural and Functional Differences

Substituent Effects :

- The isopropyl group in this compound introduces steric bulk compared to the linear propyl chain in its analog . This steric effect may reduce reaction rates in nucleophilic substitutions but improve selectivity in catalytic processes.

- Heterocyclic Derivatives : Compounds like N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline exhibit enhanced hydrogen-bonding capacity and aromatic stacking due to the pyrazole ring, making them suitable for target-specific drug design .

Synthetic Pathways :

- N-(1,1-Difluoropropan-2-ylidene)-2-(trifluoromethyl)aniline is synthesized via a condensation reaction between 2-(trifluoromethyl)aniline and 1,1-difluoroacetone under anhydrous MgSO₄ catalysis . In contrast, N-propyl derivatives may employ alkylation of aniline with propyl halides.

Applications :

- Agrochemicals : Fluorinated anilines like this compound are prioritized in pesticide development due to the -CF₃ group’s resistance to enzymatic degradation .

- Pharmaceuticals : Pyrazole-containing analogs are explored for antiviral activity, leveraging their heterocyclic scaffolds for target engagement .

Contrasting Physical and Chemical Properties

- Solubility : The trifluoromethyl group generally decreases water solubility but enhances lipid solubility, favoring membrane permeability in bioactive compounds.

- Thermal Stability : Isopropyl-substituted derivatives may exhibit higher thermal stability compared to linear alkyl analogs due to reduced conformational flexibility .

Biological Activity

N-(propan-2-yl)-2-(trifluoromethyl)aniline, also known as a trifluoromethyl-substituted aniline derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound's trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

The structure of this compound includes:

- Trifluoromethyl group : Enhances lipophilicity and can influence biological activity.

- Isopropyl group : May affect steric hindrance and electronic properties.

Anticancer Activity

Research indicates that trifluoromethyl-substituted anilines can exhibit significant anticancer properties. For instance, a study on similar compounds demonstrated that modifications at the 2-position of the indole ring with a trifluoromethyl group increased cytotoxicity significantly. The compound exhibited growth inhibition (GI) values as low as 0.1 μM in certain contexts, suggesting strong potential against cancer cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2j | Various | 0.6 - 10 |

| 3e | MRSA | 0.070 - 8.95 |

| 3f | E. faecalis | 4.66 - 35.8 |

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Studies have shown that related compounds exhibit activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The MIC values for some derivatives were found to be promising, indicating potential for development as antimicrobial agents .

| Compound | Microorganism | MIC (μM) |

|---|---|---|

| 3e | S. aureus (MRSA) | 0.070 - 8.95 |

| 3f | E. faecalis | 4.66 - 35.8 |

| This compound | M. tuberculosis | TBD |

The biological activity of this compound is believed to be influenced by its ability to interact with various cellular targets:

- Inhibition of enzymes : Similar compounds have shown to inhibit prolyl hydroxylase, which plays a role in hypoxia signaling pathways.

- Induction of apoptosis : The cytotoxic effects observed in cancer cell lines suggest that these compounds may promote programmed cell death through various mechanisms, including mitochondrial dysfunction and oxidative stress.

Case Studies

- Antiviral Properties : A study highlighted the synthesis of derivatives similar to this compound as potential anti-influenza agents, demonstrating the versatility of trifluoromethyl-substituted anilines in viral infection models .

- Cytotoxicity Evaluation : In vitro studies on human leukemia cell lines showed that the introduction of the trifluoromethyl group resulted in enhanced cytotoxic properties compared to non-substituted analogs, indicating a structure-activity relationship worth exploring further .

Q & A

Q. Advanced Research Focus

- DFT calculations : Predict substituent effects on electronic properties (e.g., Hammett σₚ values for CF₃ = +0.54) .

- Docking studies : Identify optimal binding poses for kinase inhibitors (e.g., ΔG ≈ -9.2 kcal/mol for JAK2) .

- QSAR models : Correlate structural features (e.g., ClogP, molar refractivity) with bioactivity (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.